1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea
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Overview
Description
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea is a compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Substitution Reactions: The tert-butyl group is introduced through a substitution reaction using tert-butyl bromide and a suitable base.
Urea Formation: The final step involves the reaction of the isoxazole derivative with 3-methoxyphenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly solvents and catalysts to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tert-butyl bromide and a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the compound, potentially altering the isoxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic containing an isoxazole ring.
Muscimol: A psychoactive compound with an isoxazole structure.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
Uniqueness
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea is unique due to the presence of both the tert-butyl group and the methoxyphenyl group, which may confer distinct biological activities and chemical properties compared to other isoxazole derivatives .
Properties
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)12-9-13(18-21-12)17-14(19)16-10-6-5-7-11(8-10)20-4/h5-9H,1-4H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOQXKXVQUXXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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